

A Comparative Guide to N-Nitrosodiisobutylamine Analytical Standards for Researchers

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Compound of Interest

Compound Name: *N*-Nitrosodiisobutylamine

Cat. No.: B125298

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For researchers, scientists, and drug development professionals, the accuracy and precision of analytical standards are paramount for reliable and reproducible results. This guide provides an objective comparison of commercially available **N-Nitrosodiisobutylamine** (NDIBA) analytical standards, focusing on key performance characteristics and supported by available data from suppliers.

Comparison of N-Nitrosodiisobutylamine Analytical Standards

Ensuring the quality of analytical standards is critical for regulatory compliance and the safety of pharmaceutical products.^[1] The following table summarizes the specifications of NDIBA analytical standards from various suppliers based on publicly available information.

Supplier	Product Format	Purity Specification	Certification/Accreditation	Additional Information
HPC Standards GmbH	Neat and Solution (100 µg/ml in Methanol)	High-purity	Tested to meet international quality requirements. [1]	Ideal for laboratories in food and environmental sectors. [1]
LGC Standards	Neat	Not explicitly stated, but produced under high-quality standards.	Manufactured under ISO 17034 and ISO/IEC 17025. [2]	Accompanied by an extensive Certificate of Analysis. [2]
CRM LABSTANDARD	Neat	≥ 95%	Not explicitly stated in search results.	Available in 10 mg, 25 mg, and 50 mg quantities. [3]
Analytical Standard Solutions (A2S)	Neat and Solutions (10 µg/ml, 100 µg/ml, 1000 µg/ml in Acetonitrile)	Not explicitly stated, but supplied as a Reference Material.	ISO 17034. [4]	Provides a Certificate of Analysis and MSDS.
Sigma-Aldrich (Merck)	Neat	Analytical standard grade	Accompanied by a Certificate of Analysis. [5]	Suitable for use in chromatographic and spectrometric techniques. [5]
Briti Scientific	Neat	≥95% by HPLC	Confirmed by NMR, Mass Spectrometry, and IR. [6]	Certificate of Analysis is computer generated. [6]
CPAChem	Neat	99.7 +/- 0.1 %	Certified Reference Material (CRM)	Metrological traceability established

with stated
uncertainty.[7]

through in-house
validated
methods.[7]

Experimental Protocols for Standard Certification

The certification of an analytical standard is a rigorous process to ensure its identity, purity, and concentration. The following is a generalized protocol based on common industry practices and information gleaned from supplier documentation.

Identity Confirmation

The identity of the **N-Nitrosodiisobutylamine** standard is confirmed using a combination of spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to elucidate the chemical structure and confirm the identity of the compound. The obtained spectra are compared with established reference spectra.
- **Mass Spectrometry (MS):** Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation pattern of the analyte, which should be consistent with the structure of NDIBA.
- **Infrared (IR) Spectroscopy:** IR spectroscopy provides information about the functional groups present in the molecule, offering another layer of identity confirmation.

Purity Assessment

The purity of the NDIBA standard is determined using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC).

- **HPLC Method:**
 - **Column:** A suitable reversed-phase column (e.g., C18) is used for separation.

- Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water is typically employed.
- Detection: UV detection at an appropriate wavelength (e.g., 230 nm) is used to quantify the main peak and any impurities.
- Quantification: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Assay and Uncertainty Assignment (for Certified Reference Materials)

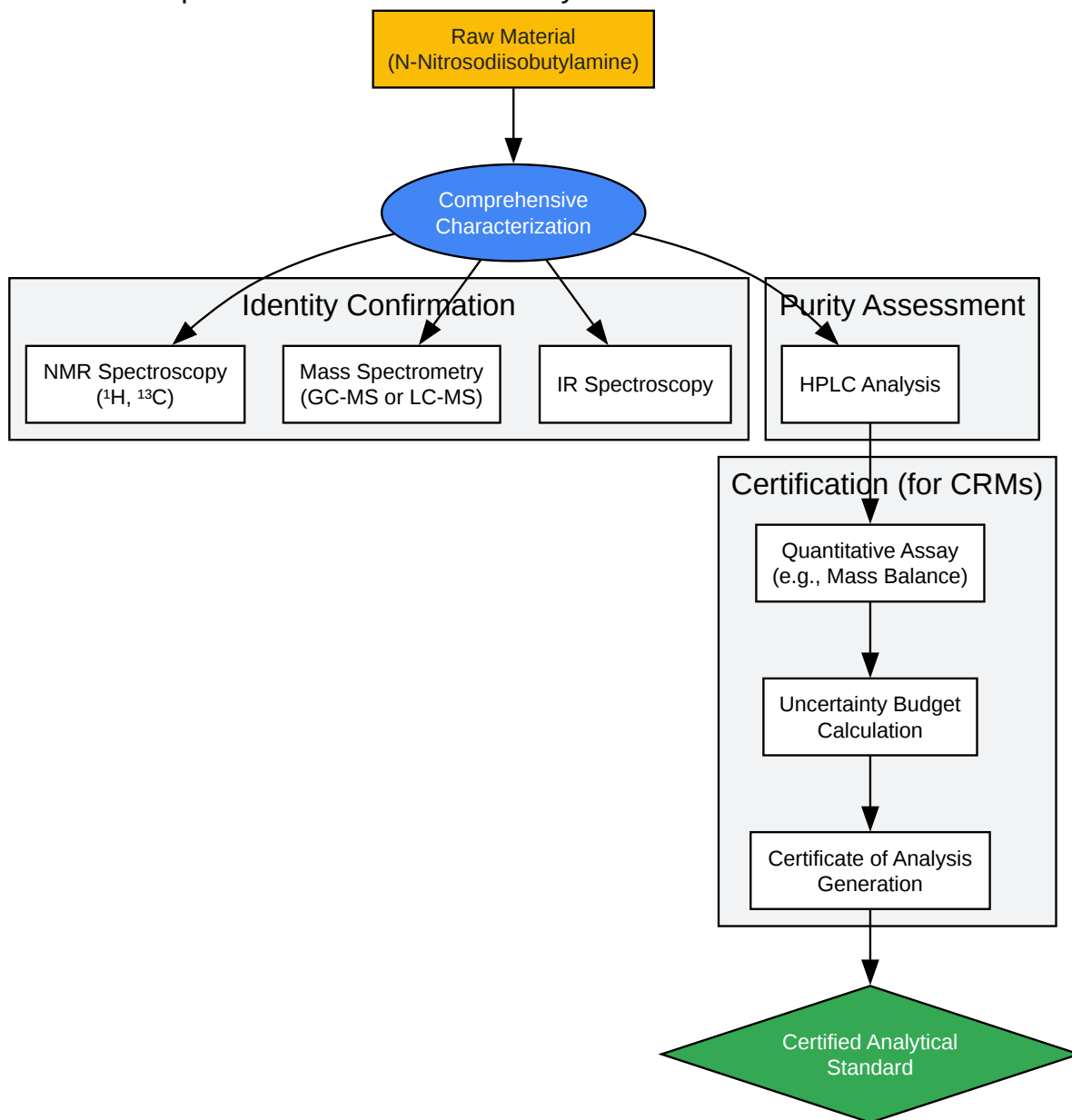
For Certified Reference Materials (CRMs), a quantitative assay is performed to assign a certified value for the purity or concentration and to determine its uncertainty.

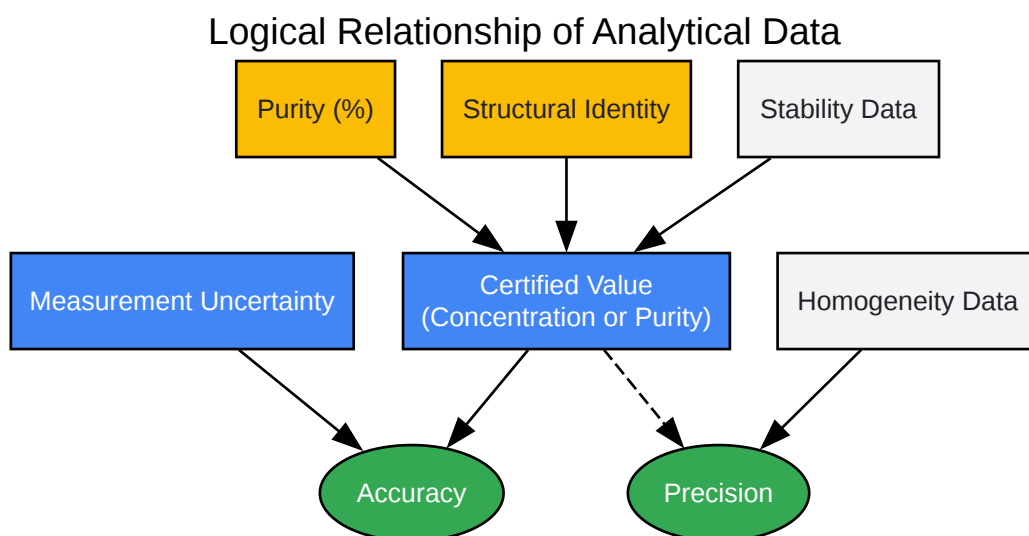
- Mass Balance Approach: The purity is often determined by a mass balance approach, where 100% is decreased by the sum of the percentages of all identified impurities (e.g., related substances, water content, residual solvents).
- Uncertainty Calculation: The expanded uncertainty of the certified value is calculated by combining the standard uncertainties of all contributing factors, such as the purity determination, homogeneity, and stability, multiplied by a coverage factor (typically $k=2$ for a 95% confidence level).^[7]

Experimental Workflow and Data Relationships

The following diagrams illustrate the logical flow of certifying an analytical standard and the relationship between different analytical data points.

Experimental Workflow for Analytical Standard Certification





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